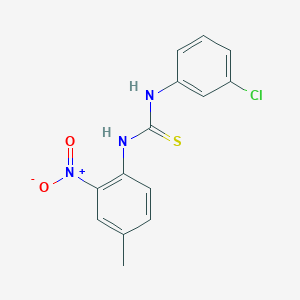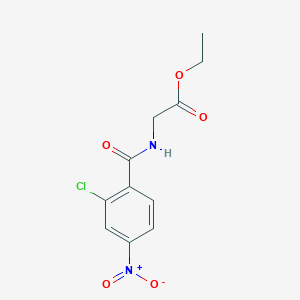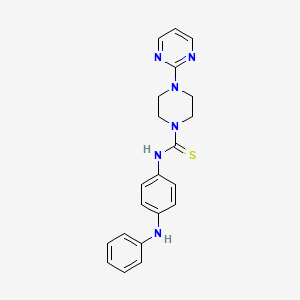![molecular formula C20H21FN4O B4656603 N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4656603.png)
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea
Übersicht
Beschreibung
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea is a chemical compound that has attracted significant attention in scientific research for its potential applications in the field of medicine. This compound belongs to the class of pyrazole-based urea derivatives and has shown promising results in various studies related to cancer, inflammation, and other diseases. In
Wissenschaftliche Forschungsanwendungen
N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea has been extensively studied for its potential applications in cancer treatment. Several studies have shown that this compound can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical process for preventing the spread of cancer.
In addition to cancer, this compound has also been studied for its anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Wirkmechanismus
The mechanism of action of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea involves the inhibition of specific enzymes and signaling pathways that are involved in cancer growth and inflammation. This compound has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these enzymes, this compound can prevent the growth and proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit specific enzymes and signaling pathways. This compound has been found to have a potent inhibitory effect on protein kinases, which can lead to a reduction in cancer cell growth and inflammation. In addition, this compound has also been shown to induce apoptosis in cancer cells, which is a critical process for preventing the spread of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea is its potent inhibitory effect on cancer cells and inflammation. This compound has shown promising results in various studies, making it a potential candidate for the development of new drugs for cancer and inflammatory diseases.
However, one of the limitations of this compound is its relatively low solubility in water, which can make it challenging to administer in vivo. This issue can be addressed by modifying the compound's chemical structure to improve its solubility and bioavailability.
Zukünftige Richtungen
Related to this compound include the development of new drugs for cancer and inflammatory diseases and the modification of the compound's chemical structure to improve its solubility and bioavailability.
Eigenschaften
IUPAC Name |
1-[3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-yl]-3-(2-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O/c1-13-8-4-5-9-16(13)12-25-15(3)19(14(2)24-25)23-20(26)22-18-11-7-6-10-17(18)21/h4-11H,12H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCSXUHNSDHKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)NC(=O)NC3=CC=CC=C3F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4656522.png)

![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)
![5-ethyl-N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-3-thiophenecarboxamide](/img/structure/B4656554.png)
![2-chloro-N'-[3-phenyl-1-(2-phenylvinyl)-2-propen-1-ylidene]benzohydrazide](/img/structure/B4656561.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4656563.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4656564.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-isopropylbenzyl)acetamide](/img/structure/B4656589.png)


![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)
